molecular formula C6H8O4 B143154 Ethyl 2-formyl-3-oxopropanoate CAS No. 80370-42-9

Ethyl 2-formyl-3-oxopropanoate

Cat. No. B143154
CAS RN: 80370-42-9
M. Wt: 144.12 g/mol
InChI Key: HMFLBGNCDZYITR-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-3-oxopropanoate is a chemical compound that is part of a broader class of organic molecules known for their diverse reactivity and utility in synthetic chemistry. The compound features both a formyl and an oxo functional group, which are reactive sites that can participate in various chemical transformations. This molecule can serve as a precursor or intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the preparation of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate through Knoevenagel condensation . Similarly, the synthesis of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate from ethyl 2-Z-phenylhydrazono-3-oxo-butanoate and the formation of ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate demonstrate the versatility of ethyl 3-oxopropanoate derivatives in chemical synthesis.

Molecular Structure Analysis

X-ray diffraction studies have been pivotal in determining the molecular structure of ethyl 3-oxopropanoate derivatives. For instance, the structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was confirmed to crystallize in the monoclinic crystal system . Similarly, the structure of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate was elucidated, revealing a monoclinic P21 space group .

Chemical Reactions Analysis

Ethyl 2-formyl-3-oxopropanoate and its derivatives undergo various chemical reactions. For example, the reaction of ethyl 3-polyfluoroalkyl-3-oxopropionates with triethyl orthoformate and amines leads to the formation of ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates . The reactivity of the formyl group in poly(ethylene oxide) with a formyl group at one end was demonstrated by its synthesis through anionic ring-opening polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-formyl-3-oxopropanoate derivatives are influenced by their functional groups. The establishment of a quantitative bioanalytical method for ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate included physicochemical characterization and in vitro metabolite profiling, indicating the importance of understanding these properties in drug development . The stability of these compounds under various conditions, such as in human plasma, is also a critical aspect of their chemical properties .

Scientific Research Applications

Synthesis of Substituted Esters

Ethyl 2-formyl-3-oxopropanoate is used in the synthesis of various substituted esters. Larionova et al. (2013) developed a method to synthesize substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates based on the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate (Larionova et al., 2013).

Bioanalytical Method Development

Nemani et al. (2018) established a quantitative bioanalytical method for an acetylcholinesterase inhibitor derivative of ethyl 2-formyl-3-oxopropanoate, including its physicochemical characterization and in vitro metabolite profiling (Nemani et al., 2018).

Asymmetric Reduction in Microbial Chemistry

Salvi and Chattopadhyay (2006) used Rhizopus species for the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to corresponding (S)-alcohols, indicating its importance in microbial chemistry (Salvi & Chattopadhyay, 2006).

Anticancer Activity

Abdel‐Aziz et al. (2013) investigated compounds derived from ethyl 3-hydrazinyl-3-oxopropanoate, which displayed significant activity against HT-29 colon cancer cell lines and leukemia K562 cell lines, highlighting its potential in cancer research (Abdel‐Aziz et al., 2013).

Catalysis and Organic Synthesis

Liu et al. (2017) explored the copper-catalyzed reactions of ethyl 3-alkyl(arylmethyl)amino-2-diazo-3-oxopropanoates, demonstrating its role in organic synthesis and catalysis (Liu et al., 2017).

Novel Heterocyclic Derivatives

Ibrahim et al. (2010) synthesized 3-(1-Ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid, a derivative of ethyl 2-formyl-3-oxopropanoate, for developing novel heterocyclic compounds (Ibrahim et al., 2010).

Safety And Hazards

Ethyl 2-formyl-3-oxopropanoate is classified under the GHS07 hazard class . The compound has the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using in a well-ventilated area .

properties

IUPAC Name

ethyl 2-formyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-2-10-6(9)5(3-7)4-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFLBGNCDZYITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452447
Record name ethyl 2-formyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-formyl-3-oxopropanoate

CAS RN

80370-42-9
Record name ethyl 2-formyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-formyl-3-oxopropanoate
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Synthesis routes and methods

Procedure details

Ethyl 3,3-diethoxypropionate (100 g, 525.7 mmol) was dissolved in THF (360 ml) at room temp. Ethyl formate (175.1 ml, 2.1 mol) was added at room temp. The solution was cooled in an ice-bath to 0° C. and tBuOK (1M solution in THF, 1,156 ml, 1.156 mol) was added via an addition funnel slowly over 30 min, maintaining internal temperature below 5° C. The color changed instantly from colorless to dark orange. The reaction mixture was allowed to warm up to room temp. and stirred for 2 h. The reaction was allowed to stir at room temp. for 18 h. The reaction mixture was concentrated in vacuo and 1 L of solvent was removed. The remaining brownish solution with white solid in it was cooled in an ice-bath and hydrochloric acid (6N, 200 ml) was added to adjust pH=3, maintaining internal temperature below 20° C. The resulting bright yellow suspension was then warmed up to room temp. and stirred for 1 h. Additional 700 ml solvent was removed in vacuo at room temp. Water (400 ml) was added to dissolve all the white solid and ethyl acetate (500 ml) was added and the mixture transferred to a separatory funnel. The aqueous was extracted once with ethyl acetate (200 ml). The combined organic extracts was washed once with brine (100 ml). After drying over MgSO4 and concentrating in vacuo, 2-formyl-3-oxo-propionic acid ethyl ester (75.85 g) was obtained as yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
175.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.156 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Zhao, Q Mao, F Lin, B Zhang, M Sun, T Zhang… - European Journal of …, 2022 - Elsevier
… Cyclization between 10 and ethyl 2-formyl-3-oxopropanoate generated ethyl 2-(4-benzyloxy-3-cyanophenyl)pyrimidine-5-carboxylate, which was hydrolyzed to yield 2-(4-benzyloxy-3-…
Number of citations: 9 www.sciencedirect.com
S Zhao, X Zhang, P Wei, X Su, L Zhao, M Wu… - European Journal of …, 2017 - Elsevier
To further enhance the anti-Aspergillus efficacy of our previously discovered antifungal lead compounds (1), a series of aromatic heterocyclic derivatives were designed, synthesized …
Number of citations: 47 www.sciencedirect.com
JG Cacioppo - 2019 - search.proquest.com
Photoaffinity labeling is a biochemical technique used for determining binding behavior of biomolecules. A labeled ligand and a target of interest are covalently crosslinked in response …
Number of citations: 2 search.proquest.com
AB Rosa - 2014 - run.unl.pt
… with the formation of a 2-hydroxyethylpyrazole derivative, compound 21, which was obtained as described in the literature, by cyclocondensation of ethyl 2-formyl-3-oxopropanoate with …
Number of citations: 1 run.unl.pt
RH Vekariya, W Lei, A Ray, SK Saini… - Journal of medicinal …, 2020 - ACS Publications
We previously identified a pyridomorphinan (6, SRI-22138) possessing a 4-chlorophenyl substituent at the 5′-position on the pyridine and a 3-phenylpropoxy at the 14-position of the …
Number of citations: 23 pubs.acs.org

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